molecular formula C13H15N3O2 B13388963 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine

2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine

Cat. No.: B13388963
M. Wt: 245.28 g/mol
InChI Key: UHXIDHCQNRFIHV-UHFFFAOYSA-N
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Description

2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-methyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The oxazoline rings provide steric and electronic control, enhancing the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine offers unique advantages in terms of its steric and electronic properties. The presence of the methyl group on the oxazoline rings provides distinct steric hindrance, which can influence the selectivity of catalytic reactions. Additionally, its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in various catalytic processes .

Properties

IUPAC Name

4-methyl-2-[6-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXIDHCQNRFIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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